4-(Azetidin-3-yl)-2-chloropyridine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Medicinal chemists developing kinase or GPCR modulators often face lengthy in-house synthesis of rigid azetidine scaffolds. 4-(Azetidin-3-yl)-2-chloropyridine provides a pre-formed, orthogonally reactive core that accelerates library generation and lead optimization: • 2-Cl leaving group enables sequential SNAr/cross-coupling diversification • Azetidine NH (pKa ~11.29) allows chemoselective N-functionalization • Strained 4-membered ring improves solubility & metabolic stability vs. pyrrolidine/piperidine Supplied at ≥95% purity with full analytical documentation, reducing development time and cost.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B15279107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)-2-chloropyridine
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=NC=C2)Cl
InChIInChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2
InChIKeyZXOVDRXFRWUMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yl)-2-chloropyridine: Dual-Functional Building Block


4-(Azetidin-3-yl)-2-chloropyridine (CAS: 1260801-95-3, C8H9ClN2, MW: 168.63) is a heterocyclic small molecule that integrates an azetidin-3-yl substituent at the 4-position of a 2-chloropyridine scaffold . The compound belongs to the broader class of azetidine-pyridine hybrids, a structural motif of recognized value in medicinal chemistry due to the complementary properties of the two heterocyclic moieties . Its structural architecture distinguishes it from more common building blocks by presenting two orthogonal reactive handles: the chlorine atom at the pyridine 2-position, which is amenable to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, and the secondary amine within the four-membered azetidine ring, which offers a site for N-functionalization .

Dual reactive handles
2-chloropyridine (SNAr/cross-coupling) and azetidine secondary amine (N-functionalization) enable orthogonal, sequential diversification.
Rigid heterocyclic scaffold
Strained azetidine ring provides conformational constraint and a sterically defined amine vector for exploring chemical space.

4-(Azetidin-3-yl)-2-chloropyridine: Why Substitution Fails


In the context of lead optimization and library synthesis, the specific substitution pattern of the pyridine ring and the identity of the saturated nitrogen heterocycle are not interchangeable parameters. Changing the chlorine position from 2- to 3- or 4-, or shifting the azetidin-3-yl group from the 4-position to the 2- or 3-position, fundamentally alters the electronic density of the pyridine ring, the vector of exit for substituents, and the compound's three-dimensional shape . Similarly, replacing the strained, four-membered azetidine with a more flexible pyrrolidine or piperidine modifies both the pKa of the basic nitrogen (azetidine pKa ~11.29, which is slightly more basic than pyrrolidine) and the overall molecular conformation, potentially compromising target binding or physicochemical properties such as solubility and lipophilicity [1]. These structural nuances dictate that a compound like 4-(azetidin-3-yl)-2-chloropyridine is a distinct chemical entity, not a commodity replaceable by a generic 'chloro-azetidinyl pyridine'.

Positional isomer mismatch
Changing the chlorine from 2- to 3- or 4-position, or shifting the azetidine attachment site, alters pyridine electronics and exit vectors, impacting reactivity and target binding.
Ring-size analog divergence
Replacing azetidine with pyrrolidine or piperidine modifies nitrogen basicity and molecular shape; azetidine pKa and conformational rigidity are not interchangeable with larger rings.

4-(Azetidin-3-yl)-2-chloropyridine: Evidence vs. Structural Analogs


2-Chloro Reactivity Advantage over Other Positional Isomers

The reactivity of the chlorine atom in 2-chloropyridines is known to be higher than that of 3- or 4-chloropyridines due to the proximity of the electron-withdrawing ring nitrogen, which activates the 2- and 4-positions for nucleophilic aromatic substitution (SNAr) . This provides a synthetic advantage over direct positional isomers like 2-(azetidin-3-yl)-3-chloropyridine or 2-(azetidin-3-yl)-4-chloropyridine, where the chlorine is less activated for SNAr and thus requires harsher conditions or different coupling partners .

SNAr Reactivity
Class-level
2-Cl (ortho/para activation) vs. 3-Cl or 4-Cl isomers.
2-Cl shows enhanced reactivity for nucleophilic aromatic substitution.
Supports chemoselective first-step functionalization.
Qualitative reactivity advantage; 3-Cl less activated.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Azetidine Ring: Conformational Constraint and Basicity

The azetidine ring is the smallest saturated nitrogen-containing heterocycle with reasonable chemical stability, offering a rigid, three-dimensional conformation that differs significantly from larger, more flexible rings like pyrrolidine (5-membered) and piperidine (6-membered) . This constraint can lead to enhanced binding affinity and selectivity for biological targets . Furthermore, the basicity of the secondary amine in azetidine (pKa ~11.29) is slightly higher than that of pyrrolidine and larger cyclic amines, which can influence its protonation state and pharmacokinetic properties under physiological conditions [1].

Azetidine Basicity
Class-level
pKa ~11.29
Basicity may influence protonation state in assay/media.
Slightly more basic than pyrrolidine (pKa
Commercial Purity
Specification review
95% (Achemblock) | 98% (Leyan)
Purity grades support procurement benchmarking.
Comparable to isomer specs (e.g., 2-(azetidin-3-yl)-4-chloropyridine 96%). Analytical methods not disclosed.
Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Availability and Purity Baseline

For procurement purposes, the existence of multiple commercial suppliers with defined purity specifications provides a baseline for comparison and ensures reliability of supply. 4-(Azetidin-3-yl)-2-chloropyridine is commercially available with a minimum purity of 95% from vendors such as Achemblock and has been cataloged with a purity specification of 98% by Leyan . This is comparable to, or slightly lower than, the reported purity of some positional isomers (e.g., 2-(azetidin-3-yl)-4-chloropyridine at 96% purity from Chemscene ), establishing a benchmark for the compound's typical commercial grade.

Commercial Purity
Specification review
95% (Achemblock) | 98% (Leyan)
Purity grades support procurement benchmarking.
Comparable to isomer specs (e.g., 2-(azetidin-3-yl)-4-chloropyridine 96%). Analytical methods not disclosed.
Procurement Supply Chain Quality Control

4-(Azetidin-3-yl)-2-chloropyridine: Key Application Scenarios


Lead Optimization in Kinase and GPCR Programs

Medicinal chemists developing inhibitors for kinases or modulators for G protein-coupled receptors (GPCRs) can utilize 4-(azetidin-3-yl)-2-chloropyridine as a core scaffold. The azetidine ring offers a rigid, three-dimensional amine handle for exploring new vectors in the binding pocket, a feature increasingly sought after to improve selectivity and escape flat, aromatic chemical space . The 2-chloro position serves as a versatile point for introducing diverse aromatic or heteroaromatic groups via SNAr or cross-coupling to optimize binding affinity and physicochemical properties .

Library Synthesis for FBDD and DEL

The orthogonal reactivity of the 2-chloropyridine and the azetidine amine makes this compound an ideal building block for generating diverse screening libraries. In a library synthesis context, the chlorine can be first displaced with a large set of amines or boronic acids, followed by diversification at the azetidine nitrogen (e.g., acylation, sulfonylation, or reductive amination). This sequential, chemoselective diversification pathway, enabled by the compound's specific substitution pattern , allows for the rapid generation of chemical diversity from a single, readily available intermediate.

Procurement of a Defined Intermediate for Multi-Step Synthesis

Process chemists and sourcing managers requiring a reliable, pre-formed azetidine-pyridine intermediate for scaling up a synthetic route will find 4-(azetidin-3-yl)-2-chloropyridine a commercially viable option. Its availability at defined purity grades (95-98%) from multiple vendors eliminates the need for in-house synthesis of this complex heterocyclic core, thereby reducing development time, minimizing the number of synthetic steps, and providing a clear cost-structure for project planning. This is in contrast to custom-synthesizing a related analog, which carries higher risk and timeline uncertainty.

Conformationally Constrained Peptidomimetics

Researchers exploring peptidomimetics can leverage the azetidine ring as a constrained amino acid surrogate or a scaffold for projecting peptide side chains. The inherent rigidity of the four-membered azetidine, as compared to the flexibility of larger saturated rings , can pre-organize the molecule into a bioactive conformation, potentially leading to improved target binding and metabolic stability. The 2-chloropyridine component offers a functional group handle for further conjugation or for engaging in specific interactions with the target protein.

Application
Selection Property
Validation Focus
Lead optimization (kinases, GPCRs)
Orthogonal dual reactivity (2-Cl, azetidine-NH)
Chemoselective diversification via SNAr/cross-coupling or N-functionalization
Library synthesis (FBDD, DEL)
Sequential, chemoselective functionalization
Efficiency of library generation from single intermediate
Procurement: defined intermediate
Commercial purity and multi-vendor supply
Supply chain reliability and cost control
Peptidomimetics (constrained scaffold)
Rigid azetidine ring as constrained amine surrogate
Conformational preorganization and metabolic stability
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